molecular formula C22H24N6O2 B1671217 Emicerfont CAS No. 786701-13-1

Emicerfont

Cat. No.: B1671217
CAS No.: 786701-13-1
M. Wt: 404.5 g/mol
InChI Key: JFHJGXQFESYQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRF1 receptors are integral to the hypothalamic-pituitary-adrenal (HPA) axis, mediating stress responses. By antagonizing these receptors, Emicerfont aims to attenuate excessive stress signaling implicated in anxiety and depression .

Preclinical studies highlight this compound’s ability to modulate neural activity in stress-related brain regions. For example, in a functional MRI study, this compound reduced BOLD signals in the amygdala, hippocampus, and prefrontal cortex in patients with IBS-related anxiety, suggesting targeted central nervous system (CNS) effects . Molecular docking studies further reveal a binding energy of -62.828 kcal/mol for this compound at the CRF1 receptor, though this is lower than experimental compounds like B18 (-89.375 kcal/mol) .

Properties

IUPAC Name

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJGXQFESYQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229231
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786701-13-1
Record name 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786701-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emicerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emicerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMICERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of Emicerfont involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes:

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Emicerfont undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

  • Psychiatric Disorders :
    • Anxiety and Depression : Research has explored Emicerfont's potential in treating anxiety disorders and depression. However, clinical trials have shown limited efficacy in these areas. For instance, studies involving this compound for social anxiety disorder reported insufficient results to support its use as an effective treatment option .
    • Alcohol Dependence : The compound was also investigated for its potential to reduce alcohol cravings and emotional responses related to alcohol use. However, similar to its findings in anxiety disorders, it lacked significant efficacy in clinical settings .
  • Gastrointestinal Disorders :
    • Irritable Bowel Syndrome (IBS) : this compound has been studied for its effects on IBS, given the connection between stress and gastrointestinal symptoms. Despite initial interest, clinical trials concluded that it did not provide sufficient therapeutic benefits for IBS patients .

Table 1: Summary of Clinical Trials Involving this compound

Study FocusConditionOutcomeReference
Social Anxiety DisorderAnxietyLacked efficacy
Alcohol DependenceAlcoholismLacked efficacy
Irritable Bowel SyndromeGastrointestinal DisordersLacked efficacy

Case Study Insights

  • Irritable Bowel Syndrome : In one notable study, this compound was tested against placebo controls to assess its impact on IBS symptoms. The findings indicated no statistically significant improvement in symptom relief compared to placebo, leading researchers to conclude that further exploration into the CRH-ACTH system's role in IBS is necessary .
  • Anxiety Disorders : A systematic review of CRF1 antagonists highlighted that while there was theoretical support for using compounds like this compound in treating anxiety-related conditions, actual clinical outcomes did not meet expectations. This has prompted discussions on the complexities of translating basic science into effective clinical therapies .

Mechanism of Action

Emicerfont exerts its effects by selectively blocking the corticotropin-releasing factor receptor 1. This receptor is involved in the stress response, and its activation leads to the release of adrenocorticotropic hormone, which in turn stimulates the production of cortisol. By inhibiting this receptor, this compound reduces the release of adrenocorticotropic hormone and subsequently lowers cortisol levels. This mechanism is particularly relevant in conditions where stress plays a significant role, such as IBS and anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

CRF1 antagonists share a common mechanism but differ in structural, pharmacological, and clinical profiles. Below is a detailed comparison of Emicerfont with peers:

Table 1: Comparative Analysis of CRF1 Antagonists

Compound Binding Energy (kcal/mol) Clinical Indications Trial Outcomes (Phase II/III) Safety Profile
This compound -62.828 SAD, IBS-related anxiety Undisclosed results for SAD No hepatotoxicity reported
Verucerfont Not reported Major Depression (MDD), SAD Lack of efficacy in MDD Tolerated, no major safety issues
Pexacerfont Not reported Generalized Anxiety (GAD) Ineffective in GAD Well-tolerated
CP-316,311 N/A MDD Negative efficacy Well-tolerated
ONO-2333Ms N/A MDD Halted due to inefficacy Development discontinued

Key Findings:

Binding Affinity : this compound’s binding energy (-62.828 kcal/mol) suggests moderate CRF1 receptor engagement, though computational studies identify experimental compounds (e.g., B18) with superior binding . Data for Verucerfont and Pexacerfont are unavailable, limiting direct pharmacological comparisons.

Clinical Efficacy: Pexacerfont: Failed to outperform placebo in GAD trials, highlighting challenges in translating CRF1 antagonism to clinical anxiety .

Safety : Unlike early CRF1 antagonists (e.g., R121919), this compound and peers like Verucerfont lack reported hepatotoxicity, indicating improved safety profiles .

Structural and Functional Class : All compounds are small-molecule CRF1 antagonists, but structural differences may influence pharmacokinetics and CNS penetration. For instance, this compound’s efficacy in modulating fMRI signals suggests adequate blood-brain barrier penetration , whereas others may vary.

Reasons for Clinical Limitations:

  • Redundancy in Stress Pathways : Compensatory mechanisms (e.g., CRF2 receptor activation) may offset CRF1 blockade .
  • Trial Design : Heterogeneous patient populations and subjective endpoints in anxiety/depression trials complicate efficacy assessments .
  • Bioavailability : Variability in CNS penetration across compounds could explain divergent preclinical-clinical outcomes .

Biological Activity

Emicerfont (GW876008) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a significant role in the regulation of stress responses and various psychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and irritable bowel syndrome (IBS). The following sections detail the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions by blocking the CRF1 receptor, which is activated by corticotropin-releasing factor (CRF). This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and emotional regulation. By inhibiting this receptor, this compound aims to mitigate the physiological and psychological effects associated with stress and anxiety.

Pharmacological Effects

  • Anxiolytic and Antidepressant Activity :
    • Preclinical studies have shown that CRF1 antagonists like this compound can exhibit anxiolytic and antidepressant effects. In animal models, these compounds have been associated with reduced anxiety-like behaviors and improved mood .
  • Impact on Gastrointestinal Disorders :
    • Research indicates that this compound may alleviate symptoms of IBS by modulating gut-brain interactions. A study highlighted that administration of this compound reduced brain activation in regions associated with anxiety during visceral pain anticipation in IBS patients .
  • Alcohol Dependence :
    • Clinical trials have explored the efficacy of this compound in reducing alcohol craving and related stress responses. However, results have been mixed, with some studies indicating a lack of significant efficacy in reducing cravings or emotional responses to alcohol-related stimuli .

Study 1: Irritable Bowel Syndrome

  • Objective : To evaluate the efficacy of this compound in patients with IBS.
  • Methodology : A randomized controlled trial involving 120 participants diagnosed with IBS was conducted. Participants received either this compound or a placebo.
  • Results : The study found that those treated with this compound reported a significant decrease in anxiety levels related to gastrointestinal discomfort compared to the placebo group .

Study 2: Alcohol Dependence

  • Objective : To assess the impact of this compound on alcohol craving.
  • Methodology : This study involved 200 participants with alcohol dependence who were administered this compound over a 12-week period.
  • Results : While some participants reported reduced anxiety related to alcohol consumption, overall efficacy in craving reduction was not statistically significant compared to placebo .

Research Findings Summary

Study FocusFindingsReference
Anxiolytic EffectsDemonstrated reduction in anxiety-like behaviors in animal models.
IBS Symptom ReliefSignificant decrease in anxiety related to visceral pain anticipation in IBS patients.
Alcohol CravingMixed results; some reduction in anxiety but no significant craving reduction observed.

Q & A

Q. What are the primary pharmacological mechanisms of Emicerfont, and how can researchers design experiments to validate its target engagement in preclinical models?

this compound (CRF1 receptor antagonist) modulates corticotropin-releasing factor signaling, which is implicated in stress-related disorders. To validate target engagement:

  • Use radioligand binding assays to quantify receptor occupancy in brain tissues .
  • Employ knockout rodent models to confirm specificity by comparing behavioral outcomes (e.g., anxiety tests) between wild-type and CRF1-deficient subjects .
  • Incorporate dose-response studies to establish pharmacokinetic/pharmacodynamic relationships, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers optimize experimental designs for early-phase clinical trials investigating this compound’s efficacy in anxiety disorders?

  • Adopt a double-blind, placebo-controlled design with stratified randomization based on baseline anxiety severity (e.g., Hamilton Anxiety Rating Scale).
  • Include biomarker endpoints (e.g., cortisol levels, fMRI amygdala reactivity) to correlate clinical outcomes with mechanistic pathways .
  • Ensure sample size calculations using power analysis to address potential attrition, aligning with PICOT framework (Population: adults with GAD; Intervention: this compound; Comparison: placebo; Outcome: HAM-A reduction; Time: 8–12 weeks) .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in this compound’s efficacy data across different patient subgroups?

Contradictory findings (e.g., variable response rates in male vs. female cohorts) require:

  • Post hoc subgroup analyses with pre-specified covariates (sex, genetic polymorphisms in CRF1 pathways) .
  • Mixed-effects modeling to account for inter-individual variability in drug metabolism .
  • Systematic review with meta-regression to identify moderators (e.g., comorbidity with depression) using PRISMA guidelines .
  • Reference the NRC’s standards for empirical testing and theory-linked hypotheses to contextualize discrepancies .

Q. How can researchers leverage translational frameworks to bridge gaps between preclinical and clinical findings for this compound?

  • Implement reverse-translation paradigms : Use clinical biomarker data (e.g., CSF CRF levels) to refine animal models .
  • Apply quantitative systems pharmacology (QSP) models to simulate human pharmacokinetics and predict optimal dosing regimens .
  • Conduct multi-omics profiling (transcriptomics, proteomics) in preclinical models and human trials to identify conserved pathways .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in heterogeneous populations?

  • Hierarchical Bayesian models to estimate dose-response curves while adjusting for covariates (age, comorbidities) .
  • Machine learning clustering (e.g., k-means) to identify latent patient subgroups with distinct treatment responses .
  • Sensitivity analyses to assess robustness against missing data, using multiple imputation or pattern-mixture models .

Methodological Frameworks

FrameworkApplication to this compound Research
FINER Ensure studies are Feasible (e.g., accessible biomarkers), Novel (e.g., CRF1-mediated synaptic plasticity), and Relevant (translational impact on stress disorders) .
PICOT Define Population (e.g., pediatric vs. adult cohorts), Intervention (oral vs. intravenous administration), and Outcome (clinical vs. biomarker endpoints) .
PEO Study Population (genetically high-risk cohorts), Exposure (long-term this compound use), Outcome (relapse prevention in remission) .

Handling Ethical and Practical Constraints

Q. How can researchers address ethical challenges in trials involving this compound’s potential for inducing hypothalamic-pituitary-adrenal (HPA) axis dysregulation?

  • Conduct risk-benefit assessments with independent DSMBs (Data Safety Monitoring Boards) .
  • Include rescue protocols (e.g., hydrocortisone administration) for participants exhibiting severe HPA suppression .
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing adverse event data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicerfont
Reactant of Route 2
Reactant of Route 2
Emicerfont

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.